molecular formula C5H14N2O2S B1382958 3-Amino-2,2-dimethylpropane-1-sulfonamide CAS No. 1936178-42-5

3-Amino-2,2-dimethylpropane-1-sulfonamide

Cat. No.: B1382958
CAS No.: 1936178-42-5
M. Wt: 166.24 g/mol
InChI Key: OLBPMWSTQVZVBA-UHFFFAOYSA-N
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Description

3-Amino-2,2-dimethylpropane-1-sulfonamide is a chemical compound with the molecular formula C5H14N2O2S and a molecular weight of 166.24 g/mol . It is characterized by the presence of an amino group, a sulfonamide group, and two methyl groups attached to a propane backbone. This compound is used in various scientific research applications due to its unique chemical properties.

Scientific Research Applications

3-Amino-2,2-dimethylpropane-1-sulfonamide has a wide range of applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-2,2-dimethylpropane-1-sulfonamide typically involves the reaction of 2,2-dimethylpropane-1-sulfonyl chloride with ammonia or an amine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and the temperature is maintained at a low level to prevent side reactions .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions

3-Amino-2,2-dimethylpropane-1-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include nitroso or nitro derivatives, sulfinamide or thiol derivatives, and various substituted amides .

Mechanism of Action

The mechanism of action of 3-Amino-2,2-dimethylpropane-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and sulfonamide groups can form hydrogen bonds and other interactions with active sites of enzymes, leading to inhibition or modulation of their activity. This compound can also interact with cellular pathways involved in signal transduction and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

  • 3-Amino-2-methylpropane-1-sulfonamide
  • 3-Amino-2,2-dimethylbutane-1-sulfonamide
  • 3-Amino-2,2-dimethylpentane-1-sulfonamide

Uniqueness

3-Amino-2,2-dimethylpropane-1-sulfonamide is unique due to its specific structural features, such as the presence of two methyl groups on the propane backbone, which can influence its reactivity and interactions with other molecules. This structural uniqueness makes it a valuable compound for various research applications .

Properties

IUPAC Name

3-amino-2,2-dimethylpropane-1-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H14N2O2S/c1-5(2,3-6)4-10(7,8)9/h3-4,6H2,1-2H3,(H2,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLBPMWSTQVZVBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CN)CS(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H14N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1936178-42-5
Record name 3-amino-2,2-dimethylpropane-1-sulfonamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Amino-2,2-dimethylpropane-1-sulfonamide
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Reactant of Route 6
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